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Anwendungshinweise und Protokolle für Forscher, Wissenschaftler und Fachleute in der

Arzneimittelentwicklung

Hydroxylierte Metaboliten von polychlorierten Biphenylen (OH-PCBs), wie die des PCB 101,

stellen aufgrund ihrer polaren Natur und geringen Konzentrationen in biologischen und

Umweltmatrizes eine analytische Herausforderung dar. Die Derivatisierung ist ein

entscheidender Schritt vor der gaschromatographischen-massenspektrometrischen (GC-MS)

Analyse, um die Flüchtigkeit und thermische Stabilität dieser Verbindungen zu erhöhen und

somit eine empfindlichere und robustere Detektion zu ermöglichen. Diese Anwendungsnotizen

bieten detaillierte Protokolle für die Silylierung und Methylierung von OH-PCB 101-Metaboliten

und fassen quantitative Daten zur Verbesserung der Nachweisgrenzen zusammen.

Einleitung
OH-PCBs sind Produkte des oxidativen Metabolismus von PCBs.[1] Ihre Analyse ist für

toxikologische Bewertungen und das Biomonitoring von entscheidender Bedeutung. Die direkte

GC-MS-Analyse von OH-PCBs führt oft zu schlechten chromatographischen Peakformen und

geringer Empfindlichkeit.[2] Die Derivatisierung der Hydroxylgruppe überwindet diese

Einschränkungen. Die beiden gebräuchlichsten Methoden sind die Silylierung, bei der ein

Trimethylsilyl (TMS)-Derivat gebildet wird, und die Methylierung, die zu einem Methylether-

Derivat (MeO-PCB) führt.[2][3]
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Methoden zur Derivatisierung
Silylierung mit BSTFA
Die Silylierung mit N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA), oft in Kombination mit einem

Katalysator wie Trimethylchlorsilan (TMCS), ist eine weit verbreitete Methode zur

Derivatisierung von polaren Analyten.[4] Die Reaktion ersetzt den aktiven Wasserstoff der

Hydroxylgruppe durch eine TMS-Gruppe, wodurch die Polarität reduziert und die Flüchtigkeit

erhöht wird.

Methylierung mit Diazomethan
Die Methylierung mit Diazomethan ist eine weitere effektive Methode zur Derivatisierung von

OH-PCBs.[5] Sie wandelt die polare Hydroxylgruppe in eine weniger polare Methoxygruppe

um. Diese Methode ist besonders nützlich, da die resultierenden MeO-PCBs oft gut in GC-

Systemen getrennt werden können. Es ist jedoch zu beachten, dass Diazomethan hochgiftig

und explosiv ist und entsprechende Vorsichtsmaßnahmen erfordert.[6]

Quantitative Datenzusammenfassung
Die Derivatisierung führt zu einer signifikanten Verbesserung der Nachweisgrenzen für OH-

PCBs. Die folgende Tabelle fasst die in der Literatur berichteten Nachweisgrenzen (Method

Detection Limits, MDLs) nach der Derivatisierung zusammen.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.sigmaaldrich.com/HK/zh/technical-documents/technical-article/analytical-chemistry/gas-chromatography/the-use-of-derivatization
https://pubs.acs.org/doi/10.1021/acs.est.1c04780
https://www.researchgate.net/post/How-do-I-perform-a-methylation-as-derivatization-method-for-GC-MS-analysis-without-highly-toxic-diazomethane
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b050393?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analyten Matrix
Derivatisier
ungsmetho
de

Analytische
Technik

Nachweisgr
enze (MDL)

Referenz

Diverse OH-

PCBs
Leber, Gehirn

Nicht

spezifiziert
GC/EI-HRMS

0.36-1.6 pg/g

(Feuchtgewic

ht)

[7]

Diverse OH-

PCBs
Leber, Gehirn

Nicht

spezifiziert
GC/ECNI-MS

0.58-2.6 pg/g

(Feuchtgewic

ht)

[7]

Neun OH-

PCBs
Urin

Nicht

spezifiziert
GC-MS 1.5–4 pg/g [8]

Neun OH-

PCBs
Vollblut

Nicht

spezifiziert
GC-MS 20–100 pg/g [8]

Experimentelle Protokolle
Protokoll 1: Silylierung von OH-PCB 101-Metaboliten mit
BSTFA + 1% TMCS
Dieses Protokoll beschreibt die Silylierung von OH-PCB 101-Metaboliten in einem

Probenextrakt.

Materialien:

Probenextrakt, der OH-PCB 101-Metaboliten in einem aprotischen Lösungsmittel (z. B.

Hexan, Dichlormethan) enthält

N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) mit 1% Trimethylchlorsilan (TMCS)

Pyrimidin (optional, als Säurefänger)

Heizblock oder Wasserbad

GC-Vials mit Septumkappen
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Mikrospritzen

Vorgehensweise:

Probenvorbereitung: Stellen Sie sicher, dass der Probenextrakt wasserfrei ist, da

Feuchtigkeit die Silylierungsreaktion stört.[4] Ein Verdampfen des Extrakts zur Trockne unter

einem sanften Stickstoffstrom und anschließendes Rekonstituieren in einem kleinen

Volumen eines aprotischen Lösungsmittels wird empfohlen.

Reaktionsansatz: Geben Sie 100 µL des Probenextrakts in ein GC-Vial. Fügen Sie 50 µL

BSTFA (+ 1% TMCS) hinzu.[9] Optional können 10 µL Pyridin zugegeben werden, um die

Reaktion zu katalysieren und entstehende Säuren abzufangen.

Reaktion: Verschließen Sie das Vial fest und vortexen Sie es für 10-20 Sekunden. Inkubieren

Sie das Reaktionsgemisch für 60 Minuten bei 60-70°C in einem Heizblock oder Wasserbad.

[4][9]

Analyse: Kühlen Sie das Vial auf Raumtemperatur ab. Die Probe ist nun bereit für die

Injektion in das GC-MS-System. Eine Verdünnung mit einem geeigneten Lösungsmittel kann

je nach erwarteter Konzentration erforderlich sein.

Protokoll 2: Methylierung von OH-PCB 101-Metaboliten
mit Diazomethan
Dieses Protokoll beschreibt die Methylierung von OH-PCB 101-Metaboliten. Warnung:

Diazomethan ist extrem giftig, krebserregend und potenziell explosiv. Es sollte nur von

geschultem Personal in einem geeigneten Abzug mit spezieller Glasapparatur gehandhabt

werden.

Materialien:

Probenextrakt, der OH-PCB 101-Metaboliten in einem geeigneten Lösungsmittel (z. B.

Diethylether) enthält

Eine frisch hergestellte Lösung von Diazomethan in Diethylether

Kleine Reaktionsgefäße
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Stickstoffgasquelle

Vorgehensweise:

Probenvorbereitung: Der Probenextrakt sollte in einem mit Wasser nicht mischbaren

Lösungsmittel wie Diethylether vorliegen und wasserfrei sein.

Reaktion: Geben Sie zu dem Probenextrakt tropfenweise die Diazomethanlösung, bis eine

persistente gelbe Färbung der Lösung anzeigt, dass ein Überschuss an Diazomethan

vorhanden ist.[5] Lassen Sie die Reaktion für ca. 10-15 Minuten bei Raumtemperatur

ablaufen.

Reaktionsstopp: Entfernen Sie den Überschuss an Diazomethan durch vorsichtiges Einleiten

eines sanften Stickstoffstroms über die Oberfläche der Lösung, bis die gelbe Farbe

verschwindet.

Aufarbeitung: Das Lösungsmittel kann vorsichtig unter Stickstoff eingeengt und der

Rückstand in einem für die GC-MS-Analyse geeigneten Lösungsmittel (z. B. Hexan)

aufgenommen werden.

Visualisierungen
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Probenvorbereitung Derivatisierung Analyse

Biologische/Umweltprobe Extraktion & Aufreinigung Derivatisierung
(Silylierung oder Methylierung) GC-MS Analyse Datenauswertung
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Abkühlen auf
Raumtemperatur

GC-MS Injektion
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Diazomethanlösung
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Entfernen von überschüssigem
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
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essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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